N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide
説明
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide is a synthetic small molecule featuring a triazolo-pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a cyclohexanecarboxamide moiety linked via an ethoxyethyl chain. This compound is structurally designed to optimize interactions with biological targets, particularly kinases or neurotransmitter receptors, where the dimethoxy groups enhance solubility and the cyclohexane ring contributes to lipophilicity and metabolic stability .
特性
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-29-17-9-8-16(14-18(17)30-2)21-25-24-19-10-11-20(26-27(19)21)31-13-12-23-22(28)15-6-4-3-5-7-15/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZCIGNXSRPZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide typically involves multiple steps. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group. The final steps involve the attachment of the cyclohexanecarboxamide moiety.
Synthesis of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes.
Introduction of 3,4-Dimethoxyphenyl Group: This step is typically achieved through a nucleophilic substitution reaction, where the triazolopyridazine core reacts with a 3,4-dimethoxyphenyl halide.
Attachment of Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.
化学反応の分析
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the study of these biological processes and the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It has shown promise in preclinical studies as a candidate for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Table 1) share the triazolo-pyridazine scaffold but differ in substituents, influencing pharmacological profiles.
Table 1: Structural and Pharmacological Comparisons
Key Observations:
- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group improves aqueous solubility compared to chlorophenyl analogs (e.g., 894037-84-4) but reduces membrane permeability relative to methoxyphenyl derivatives (e.g., 894049-45-7) .
- Pharmacokinetics : The cyclohexanecarboxamide moiety in the target compound and 123312-89-0 enhances metabolic stability compared to acetamide-linked analogs (e.g., 894049-45-7), as evidenced by longer plasma half-lives in rodent models.
- Activity : Sulfanyl-acetamide analogs (e.g., 894037-84-4) exhibit higher cytotoxicity but lack kinase selectivity, while the target compound’s ethoxyethyl chain balances potency and specificity .
Pharmacological and Toxicological Profiles
- Target Compound: Demonstrates moderate inhibition of protein kinase C theta (PKCθ) with minimal off-target effects in vitro.
- Analog 894037-84-4 : Potent cytotoxicity but induces hepatotoxicity at doses >10 mg/kg due to reactive metabolite formation .
- Analog 123312-89-0 : Neurotoxic effects linked to dopamine receptor antagonism, limiting therapeutic utility .
生物活性
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core coupled with a cyclohexanecarboxamide moiety. Its molecular formula is with a molar mass of approximately 427.52 g/mol. The presence of the dimethoxyphenyl group contributes to its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molar Mass | 427.52 g/mol |
| CAS Number | 852437-70-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The triazolo-pyridazine structure is known to modulate neurotransmitter systems and may exhibit anticonvulsant properties. The mechanism likely involves:
- Inhibition of neurotransmitter reuptake : This could enhance synaptic availability of key neurotransmitters.
- Modulation of ion channels : Interaction with sodium and calcium channels may contribute to its anticonvulsant effects.
Anticonvulsant Properties
Research has indicated that derivatives of compounds containing the triazolo-pyridazine structure exhibit significant anticonvulsant activity. For instance, studies have shown that related compounds can effectively reduce seizure frequency in animal models. The efficacy is often measured using the maximal electroshock seizure (MES) test.
- Efficacy in Animal Models :
- Structure-Activity Relationship (SAR) :
Other Biological Activities
Preliminary studies suggest that this compound may also possess anti-inflammatory and anticancer properties:
- Anti-inflammatory Effects : The triazole and pyridazine components are known for their roles in inhibiting inflammatory pathways.
- Anticancer Activity : Initial findings indicate potential interactions with kinases involved in cancer progression .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of related compounds:
- Case Study 1 : A derivative demonstrated a protective index comparable to established antiseizure medications when tested in rodent models.
- Case Study 2 : A structure similar to N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide exhibited significant inhibition of RET kinase activity in vitro, indicating potential for cancer therapy .
Q & A
Basic Research Questions
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to assign proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) to verify purity (>95%). For stereochemical confirmation, X-ray crystallography is recommended if single crystals are obtainable .
Q. What synthetic routes are effective for constructing the triazolo[4,3-b]pyridazine core?
- Methodology : The core is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. Key steps include:
- Step 1 : Formation of the pyridazine ring using dichloropyridazine intermediates.
- Step 2 : Triazole ring closure via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization.
- Critical Parameters : Maintain anhydrous conditions and controlled temperatures (60–80°C) to avoid side reactions .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, HER2) using fluorescence-based assays.
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to assess aqueous solubility, critical for bioavailability .
Q. How should researchers handle and store this compound safely?
- Protocol :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation.
- Hazard Mitigation : Avoid dust formation; use fume hoods for weighing .
Advanced Research Questions
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Approach :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy groups on phenyl rings) and evaluate binding affinity via surface plasmon resonance (SPR) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
Q. How can metabolic stability be assessed in preclinical studies?
- Protocol :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- CYP450 Inhibition : Screen using fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
Q. What experimental designs resolve contradictory bioactivity data across studies?
- Strategy :
- Dose-Response Curves : Replicate assays with standardized concentrations (1 nM–100 µM).
- Orthogonal Assays : Validate results using complementary techniques (e.g., Western blotting alongside fluorescence assays).
- Batch Variability Control : Ensure compound purity is ≥95% via HPLC for all trials .
Q. How can in vivo efficacy be evaluated while minimizing toxicity?
- Methodology :
- Animal Models : Use xenograft mice for antitumor activity; monitor body weight and organ histopathology.
- Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and bioavailability via IV/PO administration.
- Toxicokinetics : Assess liver/kidney function markers (ALT, creatinine) .
Q. What analytical techniques characterize degradation products under stress conditions?
- Protocol :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline hydrolysis.
- Analysis : Use UPLC-QTOF-MS to identify degradants and propose degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
